molecular formula C20H35NO16 B12507583 HexNAc-(Hex)2

HexNAc-(Hex)2

Cat. No.: B12507583
M. Wt: 545.5 g/mol
InChI Key: RJTOFDPWCJDYFZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Compositional Analysis

The systematic IUPAC name for HexNAc-(Hex)₂ is N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide . This nomenclature reflects the precise arrangement of functional groups and glycosidic bonds:

  • The N-acetylhexosamine (HexNAc) residue is positioned at the reducing end, featuring an acetamido group at C2.
  • Two hexose units (likely galactose and glucose) are linked via β1-3 and β1-4 glycosidic bonds.

Compositional Analysis

Component Count Molecular Formula
HexNAc (C₈H₁₅NO₆) 1 C₈H₁₅NO₆
Hex (C₆H₁₂O₆) 2 C₁₂H₂₄O₁₂
Total - C₂₀H₃₅NO₁₆

The molecular weight of HexNAc-(Hex)₂ is 545.5 g/mol , calculated from its empirical formula. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals for the N-acetyl group (δ 2.0–2.1 ppm) and anomeric protons (δ 4.5–5.5 ppm).

Glycosidic Linkage Configuration and Isomerism

The glycosidic linkages in HexNAc-(Hex)₂ are critical to its biological function. The structure features:

  • A β1-3 linkage between the HexNAc and the first hexose.
  • A β1-4 linkage between the two hexose residues.

Key Observations on Linkage Configuration

  • The β-anomeric configuration is confirmed by the coupling constant (J = 7–9 Hz) observed in ¹H-NMR spectra, indicative of axial-equatorial proton orientation.
  • The β1-3 and β1-4 linkages confer resistance to enzymatic hydrolysis by most gut glycosidases, enhancing its stability in biological systems.

Isomerism
HexNAc-(Hex)₂ exhibits structural isomerism due to:

  • Linkage isomerism : Alternative bonding positions (e.g., β1-6 instead of β1-4) could yield distinct trisaccharides.
  • Anomeric isomerism : α-linked variants would display different biological activities and conformational profiles.

Comparative Structural Analysis with Related Oligosaccharides

HexNAc-(Hex)₂ shares structural homology with other human milk oligosaccharides (HMOs) but differs in key aspects:

Oligosaccharide Composition Glycosidic Linkages Biological Role
HexNAc-(Hex)₂ HexNAc + 2 Hex β1-3, β1-4 Precursor for complex HMOs
Lacto-N-tetraose HexNAc + 3 Hex β1-3, β1-3, β1-4 Pathogen receptor inhibition
Sialyllactose Sialic acid + 2 Hex α2-3 or α2-6 Immune modulation

The absence of sialic acid or fucose residues distinguishes HexNAc-(Hex)₂ from more complex HMOs. Its minimalistic structure enables enzymatic elongation into larger glycans, such as lacto-N-neotetraose.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic data for HexNAc-(Hex)₂ remain limited due to challenges in crystallizing flexible oligosaccharides. However, computational models and NMR-derived restraints provide insights into its 3D structure:

  • Glycam Notation : The Glycam string DGalpNAca1-3[LFucpa1-2]DGalpb1-3[DGalpNAca1-3[LFucpa1-2]DGalpb1-4DGlcpNAcb1-6]DGalpNAca1-OH suggests a bent conformation favoring hydrogen bonding between hydroxyl groups.
  • Torsion Angles : Φ (C1-O-Cx-C(x-1)) and Ψ (O-Cx-C(x-1)-O) angles for the β1-3 linkage are approximately –60° and –30°, respectively, stabilizing a compact topology.

Molecular Dynamics Simulations
Simulations predict that HexNAc-(Hex)₂ adopts a hairpin-like fold in aqueous solution, with the HexNAc residue forming hydrophobic interactions with the adjacent hexose. This conformation may facilitate recognition by glycosyltransferases during HMO biosynthesis.

Properties

Molecular Formula

C20H35NO16

Molecular Weight

545.5 g/mol

IUPAC Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)

InChI Key

RJTOFDPWCJDYFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O

Origin of Product

United States

Preparation Methods

Glycosyltransferase-Mediated Assembly

Enzymatic synthesis employs glycosyltransferases to catalyze the sequential addition of hexose and HexNAc units. For instance, bacterial glycosylation systems, such as those in Escherichia coli engineered with Campylobacter jejuni oligosaccharyltransferase (PglB), enable the transfer of preassembled glycans to acceptor proteins. This method ensures high regio- and stereoselectivity, critical for generating biologically active glycoconjugates.

Key Reaction Conditions :

  • Donor Substrates : UDP-GlcNAc (for HexNAc) and UDP-Glc/Gal (for Hex).
  • Temperature : 25–37°C, pH 7.0–7.5.
  • Yield : 60–85% for trisaccharide synthesis in optimized bacterial systems.

Hexosamine Biosynthesis Pathway (HBP) Utilization

The de novo HBP converts fructose-6-phosphate and glutamine into UDP-GlcNAc, a precursor for HexNAc-(Hex)₂. Overexpression of rate-limiting enzymes like glutamine:fructose-6-phosphate amidotransferase (GFAT) enhances flux through this pathway, enabling scalable production in mammalian and insect cell cultures.

Chemical Synthesis

Stepwise Glycosylation

Chemical methods involve protected glycosyl donors and acceptors to control linkage specificity. A typical sequence includes:

  • Protection : Benzyl or acetyl groups shield reactive hydroxyls on HexNAc.
  • Activation : Trichloroacetimidate or thioglycoside donors facilitate glycosidic bond formation.
  • Deprotection : Hydrogenolysis or alkaline hydrolysis removes protecting groups.

Example Protocol :

  • HexNAc Activation : Trichloroacetimidate donor reacts with a dihexose acceptor under BF₃·Et₂O catalysis.
  • Yield : 40–55% after HPLC purification.

Solid-Phase Synthesis

Immobilized acceptors on resin enable iterative glycosylation, reducing purification steps. This method is advantageous for synthesizing glycoconjugates with heterogeneous glycosylation patterns.

Microbial Engineering and Fermentation

Biocombinatorial Synthesis

Saccharide primers, such as Xyl-Ser-C12, are incorporated into microbial hosts (e.g., CHO cells) to initiate glycan elongation. These systems produce HexNAc-(Hex)₂ as part of proteoglycan-like structures, achieving yields of 20–30 mg/L in optimized fermentations.

Streptococcus agalactiae Glycosylation Machinery

S. agalactiae Srr1 glycosyltransferases modify proteins with HexNAc-(Hex)₂ motifs. Deletion of accessory glycosyltransferases (e.g., gtfCH) simplifies glycan profiles, facilitating purification.

Analytical and Validation Techniques

Mass Spectrometry (MS)

  • MALDI-TOF MS : Identifies glycan compositions (e.g., m/z 948 for Hex₃HexNAc₂).
  • LC-MS/MS : Localizes glycosylation sites and confirms linkage specificity.

Chromatographic Methods

  • HPLC : Resolves glycan isomers using aminopropyl columns.
  • Lectin Affinity Chromatography : wheat germ agglutinin (WGA) enriches GlcNAc-containing glycans.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Enzymatic Synthesis 60–85% High specificity, scalable Requires purified enzymes
Chemical Synthesis 40–55% Structural flexibility Multi-step purification needed
Microbial Fermentation 20–30 mg/L Cost-effective, high throughput Glycan heterogeneity

Emerging Technologies

Cell-Free Systems

Recombinant glycosyltransferases and nucleotide sugar donors are combined in vitro, achieving >90% conversion rates for HexNAc-(Hex)₂.

CRISPR-Engineered Glycosylation Pathways

Knockout of competing pathways in E. coli directs metabolic flux toward UDP-GlcNAc biosynthesis, doubling trisaccharide output.

Chemical Reactions Analysis

Types of Reactions

HexNAc-(Hex)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

HexNAc-(Hex)2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex carbohydrates and studying glycosylation processes.

    Biology: Plays a role in cellular signaling and recognition processes, as well as in the study of glycoproteins and glycolipids.

    Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of biopharmaceuticals and as a component in various industrial processes

Mechanism of Action

The mechanism of action of HexNAc-(Hex)2 involves its interaction with specific molecular targets and pathways. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signaling cascades and changes in gene expression. Additionally, this compound can be involved in the modification of proteins through glycosylation, affecting their stability, activity, and localization .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

HexNAc-(Hex)₂ vs. HexNAc-(Fuc)Hex Sequences
  • HexNAc-(Hex)₂: Found in bacterial systems (Campylobacter), this structure lacks fucose (Fuc) and often terminates in diNAcBac (2,4-diacetamido-2,4,6-trideoxyglucopyranose), a rare sugar unique to prokaryotes .
  • HexNAc-(Fuc)Hex : Common in human glycans (e.g., blood group antigens), this sequence includes a terminal Fucα2 residue linked to Hex. For example, GalNAcα3(Fucα2)Galβ3GlcNAcβ3Galβ4Glc is a blood group A type 1 hexasaccharide .

Key Difference : The addition of Fuc in eukaryotic systems introduces antigenic epitopes (e.g., blood group A/B), whereas bacterial HexNAc-(Hex)₂ lacks such modifications, instead incorporating diNAcBac for immune evasion .

Branched vs. Linear Structures
  • HexNAc-(Hex)₂ : Typically linear in Campylobacter glycans .
  • Branched Variants : In Helicobacter pylori, a branched dodecasaccharide (HexNAc-(Fuc-)Hex-HexNAc-(HexNAc-(Fuc-)Hex-HexNAc-)Hex-Hex) is observed, featuring multiple Fuc residues and type 1/type 2 core chains .

Analytical Distinctions

MS/MS fragmentation patterns differentiate these compounds:

Compound Diagnostic Ions (MS/MS) Key Fragments Reference
HexNAc-(Hex)₂ m/z 204 (HexNAc), m/z 528 (C₂ fragment) Linear sequence; lacks Fuc signals
HexNAc-(Fuc)Hex m/z 220 (terminal HexNAc), m/z 528 0,2A₃ fragment (m/z 630) for C4-substituted HexNAc
HexNAc-(Fuc)Hex-HexNAc... m/z 656 (double cleavage ion) Indicates internal 3-linked GlcNAc

Example : In blood group A hexasaccharides, the 0,2A₃ fragment (m/z 630) confirms a type 2 core chain (Galβ4GlcNAc), absent in bacterial HexNAc-(Hex)₂ .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for determining the structure of HexNAc-(Hex)₂-containing glycans?

  • Methodology : Mass spectrometry (MS) with collision-induced dissociation (CID) or higher-energy collision dissociation (HCD) is the gold standard. For example, MS² fragmentation patterns (e.g., Y-type ions like m/z 528 [HexNAc-(Fuc)Hex] and B-type ions like m/z 731 [HexNAc-(Fuc)Hex-HexNAc]) are critical for sequencing . Liquid chromatography (LC) coupled with MS using graphite carbon columns enhances separation of isomeric glycans . Complementary techniques like NMR can resolve stereochemistry, particularly for distinguishing α/β linkages .

Q. What is the biological significance of HexNAc-(Hex)₂ sequences in glycoproteins and glycolipids?

  • Methodology : Functional roles are often studied via enzymatic digestion (e.g., using Macrobdella decora phospholipase) to release glycans for structural analysis. HexNAc-(Hex)₂ is linked to blood group antigens (e.g., A-11-3 structures) and cell adhesion. Comparative studies across tissues/species using immunohistochemistry or glycan arrays can map distribution and ligand specificity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy complement mass spectrometry in characterizing HexNAc-(Hex)₂-containing oligosaccharides?

  • Methodology : NMR identifies anomeric proton signals (e.g., δ 4.5–5.5 ppm for α-linked HexNAc) and NOE correlations to resolve branching. For instance, 2D-NMR (HSQC, TOCSY) differentiates type 1 (Galβ3GlcNAc) vs. type 2 (Galβ4GlcNAc) core chains, which MS alone may ambiguously assign .

Advanced Research Questions

Q. How can researchers resolve ambiguities in mass spectrometry data when differentiating between isomeric HexNAc-(Hex)₂ structures?

  • Methodology : Use tandem MS (MSⁿ) to analyze cross-ring fragments (e.g., 0,2A ions) and diagnostic ions. For example, m/z 630 (0,2A₃) indicates a 4-substituted HexNAc (type 2 chain), while its absence suggests type 1 . Ion mobility spectrometry (IMS) adds a separation dimension based on collisional cross-section, resolving isobars .

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